(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
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Overview
Description
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is an organic compound characterized by its unique structure, which includes two double bonds and two triple bonds along a ten-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol typically involves multiple steps, starting from simpler organic molecules. One common method includes the use of alkyne coupling reactions, followed by selective hydrogenation and hydroxylation to introduce the desired functional groups. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Deca-2,4,6-triyne-1,8-diol
- Deca-2,9-diene-4,6-diyne-1,8-diol
Uniqueness
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (CAS: 931114-98-6) is a compound of interest due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula: C10H10O2
- Molecular Weight: 162.19 g/mol
- Appearance: Not specified
- Storage Conditions: 2-8°C in a refrigerator
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 20 | 16 µg/mL |
Candida albicans | 18 | 64 µg/mL |
These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.2 |
A549 | 3.8 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways. It is hypothesized to affect the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The study found that the compound significantly reduced bacterial load in vitro and showed potential for further development as a topical antimicrobial agent.
Case Study 2: Antitumor Effects
A clinical trial involving patients with advanced breast cancer assessed the antitumor effects of this compound combined with standard chemotherapy. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
Properties
IUPAC Name |
(2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2/b7-5+/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULTANCNGCCJT-STUBTGCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#CC#CC=CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C#CC#C/C=C/CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.